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Compound of Interest

Compound Name: Ethanol, 2,2'-(octylimino)bis-

Cat. No.: B098783

An In-depth Analysis of NMR and IR Spectroscopic Data for Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
octyldiethanolamine, a tertiary amine with increasing relevance in various scientific and
industrial fields. This document is intended to serve as a core resource for researchers,
scientists, and professionals in drug development by presenting detailed Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a visual
representation of the analytical workflow.

Introduction to N-octyldiethanolamine

N-octyldiethanolamine (CAS No. 15520-05-5) is an organic compound featuring a tertiary
amine with an octyl group and two hydroxyethyl substituents.[1][2] Its amphiphilic nature,
possessing both hydrophobic (the octyl chain) and hydrophilic (the diethanolamine moiety)
characteristics, makes it a subject of interest for applications such as surfactants, emulsifiers,
and corrosion inhibitors. A thorough understanding of its molecular structure, achievable
through spectroscopic methods like NMR and IR, is paramount for its application and
development in various chemical and pharmaceutical contexts.

Spectroscopic Data

The following sections present the available *H NMR, 3C NMR, and FTIR spectroscopic data
for N-octyldiethanolamine. The data has been compiled from various sources and is presented
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in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

The *H NMR spectrum of N-octyldiethanolamine exhibits characteristic signals corresponding
to the different proton environments in the molecule. The chemical shifts (d) are reported in
parts per million (ppm) relative to a standard reference.

Table 1: *H NMR Spectroscopic Data for N-octyldiethanolamine[1]

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
4.22 br s 2H -OH
3.86 t 4H -N(CH2CH20H)2
3.10 t 4H -N(CH2CH20H)2
2.94 t 2H -CH2-(CH2)6CH3
1.69-1.60 m 2H -CH2CH2z(CH2)sCH3s
1.30-1.25 m 10H -CH2(CHz2)sCHs
0.87 t 3H -CHs

t = triplet, m = multiplet, br s = broad singlet

While a publicly available, experimentally verified 13C NMR spectrum for N-octyldiethanolamine
is not readily available, the expected chemical shifts can be predicted based on the known
effects of adjacent functional groups. Carbons closer to the electronegative nitrogen and
oxygen atoms will appear at higher chemical shifts (downfield).[3]

Table 2: Predicted 13C NMR Chemical Shifts for N-octyldiethanolamine
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Predicted Chemical Shift (8, ppm) Assignment

~60 -N(CH2CH20H)2
~55 -N(CH2CH20H):2
~52 -CH2-(CHz2)6CH3
~32 -CH2(CH2)sCH2CH3
~29 -CH2(CHz2)4CH2CHs
~27 -CH2CH2(CHz)sCHs
~23 -CH2CHs

~14 -CHs

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

The FTIR spectrum of N-octyldiethanolamine is expected to show characteristic absorption
bands for O-H, C-H, and C-N bonds. As a tertiary amine, it will lack the N-H stretching
vibrations typically seen in primary and secondary amines.[3]

Table 3: Characteristic FTIR Absorption Bands for N-octyldiethanolamine[3]
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Wavenumber (cm~?) Vibration Functional Group
3600-3200 (broad) O-H stretch Hydroxyl (-OH)
2955-2850 C-H stretch Alkyl (-CHz, -CH3)
1465 C-H bend Alkyl (-CH2)

1375 C-H bend Alkyl (-CHs)
1250-1000 C-N stretch Tertiary amine

1050 C-O stretch Primary alcohol

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of N-
octyldiethanolamine, based on standard laboratory practices for similar compounds.

NMR Spectroscopy Protocol

Sample Preparation:
» Weigh approximately 10-20 mg of N-octyldiethanolamine into a clean, dry NMR tube.
o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs).

o Cap the NMR tube and gently invert it several times to ensure the sample is completely
dissolved.

Instrumentation and Data Acquisition:
e The 'H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

e For 'H NMR, the acquisition parameters may include a spectral width of 10-15 ppm, a
sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of
1-2 seconds.

e For 3C NMR, a proton-decoupled experiment is typically performed with a spectral width of
0-220 ppm. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are
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generally required due to the low natural abundance of the *3C isotope.

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small drop of liquid N-octyldiethanolamine directly onto the center of the ATR crystal.

« |f the instrument has a pressure arm, apply gentle and consistent pressure to ensure good
contact between the sample and the crystal.

Instrumentation and Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.

e Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o The final spectrum is presented as transmittance or absorbance versus wavenumber (cm™1).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N-octyldiethanolamine.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Sample Preparation

N-octyldiethanolamine Sample

Dissolve in Place on
Deuterated Solvent ATR Crystal

Data Acquisition
NMR Spectrometer FTIR Spectrometer
Dz*ta Processing & Analysis
Process NMR Data Process IR Data
(FT, Phasing, Baseline Correction) (Background Subtraction)
Analyze NMR Spectra Analyze IR Spectrum
(Chemical Shifts, Integration, Multiplicity) (Peak Identification)

Results & Interpretation

Molecular Structure
Confirmation

Purity Assessment

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides foundational spectroscopic information for N-octyldiethanolamine.
Researchers are encouraged to perform their own analyses to confirm these findings and to
further explore the properties and applications of this versatile compound.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b098783?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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octyldiethanolamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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